molecular formula C5H12ClF2N B14011752 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride CAS No. 1598-80-7

2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride

Cat. No.: B14011752
CAS No.: 1598-80-7
M. Wt: 159.60 g/mol
InChI Key: IQFGAGZPEXZVHV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is a chemical compound with the molecular formula C5H11F2NHCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce various amines.

Scientific Research Applications

2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorine’s influence on molecular interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the development of drugs with improved metabolic stability and membrane permeability.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride exerts its effects involves interactions with molecular targets influenced by the presence of fluorine atoms. Fluorine’s electron-withdrawing nature can modulate the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2-fluoroethyl)ethanamine
  • Bis(2-fluoroethyl)amine

Uniqueness

Compared to similar compounds, 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluorine and methyl groups provides a distinct set of properties that can be advantageous in various research and industrial contexts.

Properties

CAS No.

1598-80-7

Molecular Formula

C5H12ClF2N

Molecular Weight

159.60 g/mol

IUPAC Name

2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C5H11F2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H

InChI Key

IQFGAGZPEXZVHV-UHFFFAOYSA-N

Canonical SMILES

CN(CCF)CCF.Cl

Origin of Product

United States

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